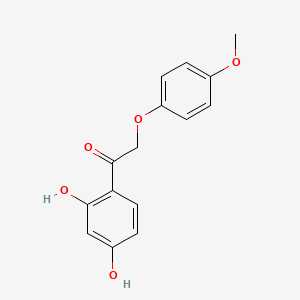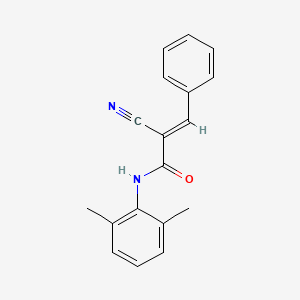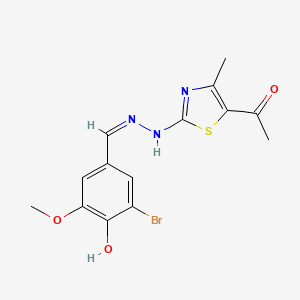![molecular formula C13H12FN3OS B7741382 1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B7741382.png)
1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone is a complex organic compound that features a thiazole ring, a fluorobenzylidene group, and a hydrazinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with thioamide compounds under controlled conditions. The reaction is usually carried out in an ethanol solvent with the addition of hydrochloric acid to facilitate the formation of the hydrazone intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted thiazoles, hydrazones, and fluorobenzyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring and hydrazone moiety play crucial roles in binding to active sites, thereby modulating biochemical pathways. This compound can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzylidene group enhances its potential as a pharmacophore, while the thiazole ring contributes to its stability and electronic properties.
Propiedades
IUPAC Name |
1-[2-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-8-12(9(2)18)19-13(16-8)17-15-7-10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,16,17)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPGDEUABSATRY-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C\C2=CC=C(C=C2)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-4-[(2,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7741310.png)
![8-{[bis(2-methylpropyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B7741317.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B7741319.png)

![Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate](/img/structure/B7741337.png)
![Ethyl 4-[(2-furylmethyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7741341.png)

![Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate](/img/structure/B7741346.png)

![METHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B7741366.png)
![(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B7741373.png)
![1-[4-methyl-2-[(2Z)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]ethanone](/img/structure/B7741389.png)

![2-nitro-4-[(Z)-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B7741418.png)
